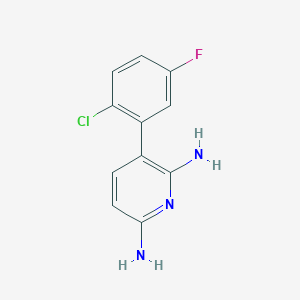
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo halogen-metal exchange with organolithium or organomagnesium reagents, followed by reaction with boronic acid derivatives .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The use of continuous flow reactors and automated systems further enhances the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and receptors. The piperazine moiety can interact with various biological targets, enhancing the compound’s overall activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)boronic acid: Similar structure but lacks the oxo group on the piperazine ring.
(2-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the overall structure and functional groups.
Uniqueness
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the boronic acid and oxopiperazine groups, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C10H14BN3O3 |
|---|---|
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
[2-(4-methyl-3-oxopiperazin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BN3O3/c1-13-4-5-14(7-10(13)15)9-6-8(11(16)17)2-3-12-9/h2-3,6,16-17H,4-5,7H2,1H3 |
Clé InChI |
XEQDDTRHXSXALA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)N2CCN(C(=O)C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
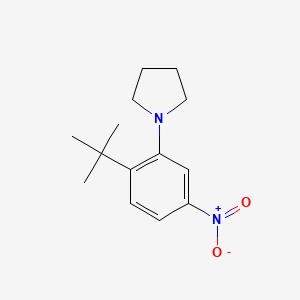
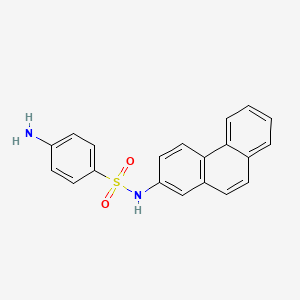
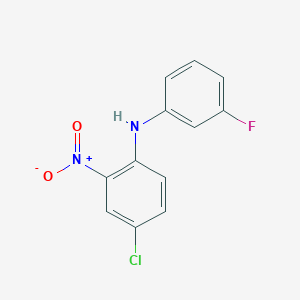
![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
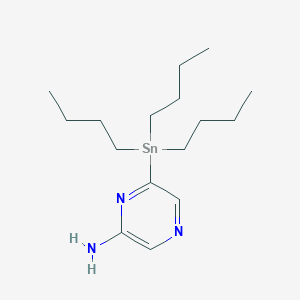
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
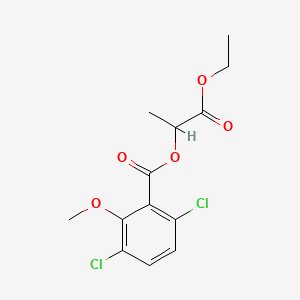
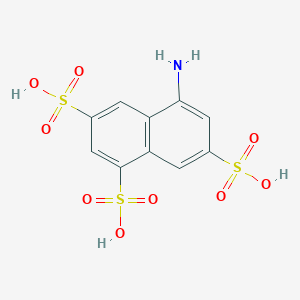
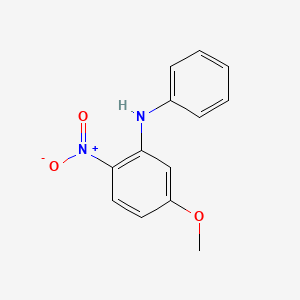
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)
